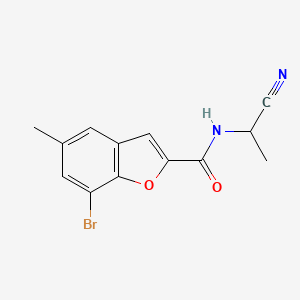

![molecular formula C15H11ClN2OS2 B2773154 N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide CAS No. 941877-67-4](/img/structure/B2773154.png)

N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTA-EG6 and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Organic Electronics and Semiconductors

The thiazolo[5,4-d]thiazole moiety, fused with a (bi)heterocycle, possesses appealing features for applications in organic electronics. Its electron-deficient system, high oxidative stability, and rigid planar structure enable efficient intermolecular π–π overlap. Researchers have recognized its potential, especially in the field of organic photovoltaics. Aryl-functionalized derivatives of thiazolo[5,4-d]thiazole expand the conjugated backbone of semiconducting materials, making them promising building blocks for plastic electronics .

Polysubstituted Thiazoles Synthesis

Multi-component reactions allow the synthesis of polysubstituted thiazoles from simple chemicals. Under metal-free conditions, ketones, aldehydes, ammonium salts, and elemental sulfur self-assemble to provide entries to various thiazoles. This method offers a cost-effective and accessible route to diverse thiazole derivatives .

Enantioselective Construction of Tertiary Thioethers and Oxazolones

Using amino-acid-derived bifunctional phosphines, researchers have constructed substituted 5H-thiazol-4-one and 5H-oxazol-4-one derivatives. These compounds bear heteroatom (S or O)-containing tertiary chiral centers. The method provides facile access to enantioenriched tertiary thioethers and oxazolones .

Mecanismo De Acción

Target of Action

Compounds with a similar thiazolo[5,4-d]thiazole structure have been found to be promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Mode of Action

It is known that thiazolo[5,4-d]thiazoles can participate in palladium-catalyzed, enantioselective allylic c-h alkylation . This process involves the cooperative catalysis of a palladium complex of chiral phosphoramidite ligand and an achiral Brønsted acid .

Biochemical Pathways

Thiazolo[5,4-d]thiazoles are known to be involved in the synthesis of semiconductors for plastic electronics . They can participate in various organic transformations, contributing to the development of new materials .

Result of Action

It is known that thiazolo[5,4-d]thiazoles can participate in various organic transformations, contributing to the development of new materials .

Action Environment

It is known that the efficiency of thiazolo[5,4-d]thiazoles in organic transformations can be influenced by various factors, including the presence of certain catalysts .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJVXCPWNUDKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2773076.png)

![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2773080.png)

![2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2773082.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide](/img/structure/B2773084.png)

![5-(3,4-dimethylphenyl)-1-(4-ethylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2773086.png)

![(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2773089.png)

![Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2773091.png)

![N-(5-chloro-2-methoxyphenyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2773092.png)